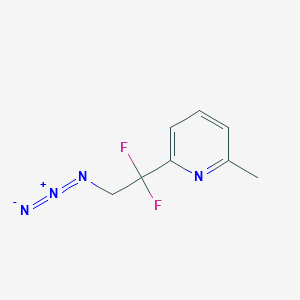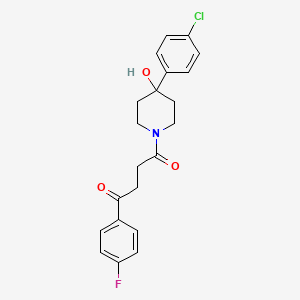
1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a p-chlorophenyl group and a p-fluorobenzoyl propionyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Substitution with p-Chlorophenyl Group: The piperidine ring is then substituted with a p-chlorophenyl group using a nucleophilic substitution reaction.
Introduction of the p-Fluorobenzoyl Propionyl Group: The final step involves the acylation of the piperidine ring with p-fluorobenzoyl propionyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the p-fluorobenzoyl propionyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The p-chlorophenyl and p-fluorobenzoyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: Shares the p-chlorophenyl piperidine core but lacks the p-fluorobenzoyl propionyl group.
4-(4-Fluorophenyl)piperidin-4-ol: Similar structure with a p-fluorophenyl group instead of p-chlorophenyl.
4-(4-Methylphenyl)piperidin-4-ol: Contains a p-methylphenyl group, differing in the substituent on the aromatic ring.
Uniqueness
1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione is unique due to the presence of both p-chlorophenyl and p-fluorobenzoyl propionyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H21ClFNO3 |
|---|---|
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(4-fluorophenyl)butane-1,4-dione |
InChI |
InChI=1S/C21H21ClFNO3/c22-17-5-3-16(4-6-17)21(27)11-13-24(14-12-21)20(26)10-9-19(25)15-1-7-18(23)8-2-15/h1-8,27H,9-14H2 |
Clave InChI |
CPIWUAZRERXKBW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-methylbenzo[b]thiophene](/img/structure/B8380078.png)
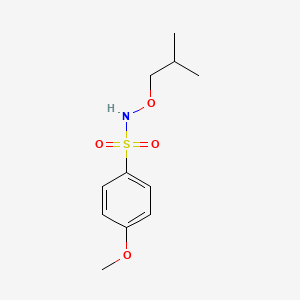
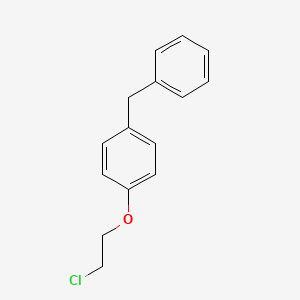
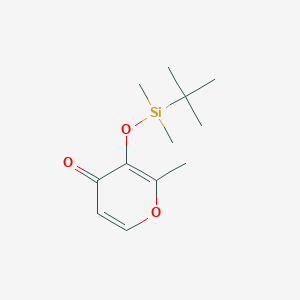
![8-Hydroxy-2-methyl-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B8380099.png)
![1-{[(4-Bromo-2-nitrophenyl)amino]methyl}cyclopentanol](/img/structure/B8380109.png)
![Phthalazine, 6-chloro-1-[1-(trifluoromethyl)cyclopropyl]-](/img/structure/B8380119.png)
![2-[4-(2-Hydroxyethyl)-piperazin-1-yl]-thiazole-5-carboxylic acid methyl ester](/img/structure/B8380132.png)
![cis-3-{[Benzyl(methyl)amino]methyl}cyclobutanol](/img/structure/B8380140.png)
![N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-N-methyl-amine](/img/structure/B8380152.png)
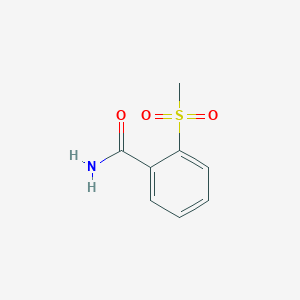
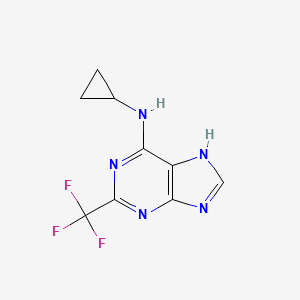
![2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate](/img/structure/B8380177.png)
